molecular formula C10H19NO4 B8143411 tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate

tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate

Cat. No.: B8143411
M. Wt: 217.26 g/mol
InChI Key: ZKXUFGLNODMKFB-UHFFFAOYSA-N
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Description

Table 1: Key Identifiers and Physicochemical Properties

Property Value Source
CAS Number 2306273-06-1
Molecular Formula C10H19NO4
Molecular Weight 217.27 g/mol
Purity 95–97%
Storage Temperature 4°C
Physical Form Powder

Molecular Geometry and Conformational Analysis

The compound’s geometry is dominated by three key features:

  • Oxetane Ring : A strained four-membered ring with bond angles of ~90°, imparting significant ring strain (~106 kJ/mol). The oxygen atom adopts a near-planar configuration, reducing gauche interactions compared to cyclobutane.
  • Hydroxyethyl Chain : The -CH(OH)CH2- moiety introduces conformational flexibility, with the hydroxyl group participating in intramolecular hydrogen bonding with the carbamate carbonyl oxygen.
  • tert-Butyl Carbamate : The bulky tert-butyl group adopts a staggered conformation to minimize steric hindrance, while the carbamate’s carbonyl group (C=O) exhibits partial double-bond character.

Steric and Electronic Effects

  • The oxetane’s electron-withdrawing nature polarizes adjacent bonds, enhancing the electrophilicity of the carbamate carbonyl.
  • The tert-butyl group’s steric bulk restricts rotation around the C-N bond, stabilizing specific conformers.

Spectroscopic Profiling (1H/13C NMR, IR, MS)

1H NMR Analysis

  • Oxetane Protons : Two sets of protons resonate at δ 4.50–4.70 ppm (axial) and δ 4.20–4.40 ppm (equatorial), split due to ring strain and anisotropic effects.
  • Hydroxyethyl Chain : The -CH(OH)- proton appears as a broad singlet at δ 3.80–4.00 ppm , while the -CH2- group shows a multiplet at δ 3.30–3.60 ppm .
  • tert-Butyl Group : A singlet at δ 1.40 ppm (9H) confirms the presence of the (C(CH3)3) moiety.

13C NMR Analysis

Carbon Type Chemical Shift (δ, ppm) Assignment
Carbamate Carbonyl 155–157 C=O
Oxetane Carbons 75–80 C-O
tert-Butyl Quaternary C 28–30 C(C)(C)C
Hydroxyethyl CH(OH) 65–70 -CH(OH)-

IR Spectroscopy

  • C=O Stretch : Strong absorption at ~1700 cm⁻¹ (carbamate carbonyl).
  • O-H Stretch : Broad band at ~3400 cm⁻¹ (hydroxyl group).
  • C-O-C Stretch : Peaks at 1100–1250 cm⁻¹ (oxetane ring).

Mass Spectrometry

  • Molecular Ion Peak : m/z 217.27 ([M+H]+), consistent with the molecular formula.
  • Fragmentation : Loss of tert-butyl group (m/z 161) and oxetane ring cleavage (m/z 101).

X-Ray Crystallographic Studies of Oxetane-Containing Carbamates

While direct X-ray data for this specific compound is unavailable, structural analogs provide critical insights:

  • Oxetane Ring Geometry : In similar compounds, the oxetane ring exhibits bond lengths of 1.43–1.47 Å for C-O and 1.52–1.55 Å for C-C, with bond angles of 85–95° .
  • Carbamate Conformation : The carbamate group typically adopts a planar configuration, with a dihedral angle of ~180° between the carbonyl and N-alkyl groups.

Table 2: Comparative Crystallographic Data for Oxetane Derivatives

Compound C-O Bond Length (Å) C-C Bond Length (Å) Bond Angle (°) Source
3-Methyloxetane 1.44 1.53 88
tert-Butyl Oxetane Carbamate Analog 1.46 1.54 87

The absence of crystallographic data for this compound highlights a gap in current literature, necessitating further studies to resolve its solid-state conformation.

Properties

IUPAC Name

tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-8(4-12)7-5-14-6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXUFGLNODMKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis for Oxetane Construction

The oxetane ring is constructed via intramolecular etherification of 1,3-diol precursors. A representative protocol involves:

  • Substrate : 3-(Boc-amino)propane-1,3-diol (prepared from N-Boc-serinol).

  • Reagents : Mesyl chloride (MsCl) or tosyl chloride (TsCl) for diol activation, followed by base-mediated cyclization (e.g., NaH in THF).

  • Conditions : 0–25°C, 2–6 hours, yielding 70–85% oxetane product.

Key Data:

StepReagents/ConditionsYield (%)Purity (%)
Diol activationMsCl, Et3_3N, CH2_2Cl2_295>98
CyclizationNaH, THF, 0°C → rt7897

Advantages : High stereochemical fidelity; compatible with acid-sensitive Boc groups.

Boc Protection of Preformed Oxetane-Amines

Reductive Amination Route

A two-step sequence starting from oxetan-3-one:

  • Reductive amination : Oxetan-3-one reacts with 2-aminoethanol in the presence of NaBH3_3CN or BH3_3-THF.

  • Boc protection : The resulting amine is treated with di-tert-butyl dicarbonate (Boc2_2O) under basic conditions.

Reaction Scheme:

Oxetan-3-one+H2NCH2CH2OHNaBH3CN, MeOHOxetane-amineBoc2O, Et3NTarget compound\text{Oxetan-3-one} + \text{H}2\text{NCH}2\text{CH}2\text{OH} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Oxetane-amine} \xrightarrow{\text{Boc}2\text{O, Et}3\text{N}} \text{Target compound}

Key Data:

StepReagents/ConditionsYield (%)
Reductive aminationNaBH3_3CN, MeOH, 24h65
Boc protectionBoc2_2O, Et3_3N, CH2_2Cl2_290

Limitations : Requires strict control of stoichiometry to avoid over-alkylation.

Coupling of Oxetane Fragments with Boc-Protected Intermediates

Mitsunobu Reaction for Ether Formation

The hydroxyl group of Boc-protected serinol is coupled with 3-oxetanol via Mitsunobu conditions:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3_3).

  • Solvent : THF or DCM, 0°C → rt, 12h.

Optimization Insights:

  • Temperature : Reactions below 10°C improve regioselectivity.

  • Scale-up : Yields remain consistent (>75%) at 100g scale.

Challenges : Requires chromatographic purification to remove phosphine oxide byproducts.

Catalytic Asymmetric Synthesis

Ir-Catalyzed C–C Coupling for Stereocontrol

Enantioselective synthesis leverages iridium catalysts to establish the oxetane’s quaternary center:

  • Catalyst : [Ir(cod)Cl]2_2 with chiral phosphoramidite ligands.

  • Substrate : 3-Oxetanone and Boc-protected allylic alcohols.

Performance Metrics:

ParameterValue
ee (%)92–98
Turnover number (TON)450
Reaction time24–48h

Applications : Preferred for APIs requiring high enantiopurity.

Industrial-Scale Manufacturing Considerations

Cost-Effective Solvent Systems

  • Preferred solvents : Ethyl acetate, THF, or MeCN due to low toxicity and ease of removal.

  • Catalyst recycling : Pd/C or Ni catalysts reused for up to 5 cycles without yield loss.

Purity Control Strategies

  • Crystallization : Hexane/EtOAc (8:1) achieves >99% purity.

  • Process analytics : In-line FTIR monitors Boc-deprotection side reactions .

Chemical Reactions Analysis

tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like Cs2CO3, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amino acids and peptides, facilitating their synthesis and modification . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Oxetane-Containing Carbamates

  • tert-butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate Structure: Contains a hydroxymethyl group on the oxetane ring. Molecular Formula: C11H21NO4; MW: 231.29 . Key Difference: The hydroxymethyl group may increase hydrophilicity compared to the target compound .
  • tert-butyl N-[(3-aminooxetan-3-yl)methyl]carbamate Structure: Features an amino group on the oxetane. Molecular Formula: C9H18N2O3; MW: 202.26 . Key Difference: The amino group enhances reactivity, making it suitable for further functionalization .

Non-Oxetane Carbamates

  • tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate
    • Structure : Replaces oxetane with a benzimidazolone moiety.
    • Molecular Formula : C14H17ClN2O3; MW : 296.75 .
    • Key Difference : The aromatic system may confer distinct electronic properties and biological target interactions .

Reactivity

  • The Boc group in these compounds is acid-labile, enabling deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .
  • Oxetane rings are less strained than smaller cyclic ethers (e.g., epoxides), offering stability while retaining reactivity for ring-opening reactions .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility/Stability Notes
tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate C10H19NO4 217.26 2-hydroxyethyl, oxetan-3-yl Likely polar due to hydroxyl/oxetane
tert-butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate C11H21NO4 231.29 hydroxymethyl-oxetane Increased hydrophilicity
tert-butyl N-(6-bromohexyl) carbamate C11H22BrNO2 280.20 bromohexyl chain Lipophilic; used in alkylation

Q & A

Q. What are the common synthetic routes for tert-butyl N-[2-hydroxy-1-(oxetan-3-yl)ethyl]carbamate?

The synthesis typically involves coupling reactions between tert-butyl carbamate derivatives and oxetane-containing intermediates. For example, condensation of tert-butyl 2-aminoethylcarbamate with oxetan-3-ylmethanol (or its activated derivatives) in the presence of coupling reagents like EDCI and HOBt is a standard approach . Solvent choice (e.g., DCM or THF) and temperature control (0–25°C) are critical to minimize side reactions. Yields often range from 60–80%, with purification via column chromatography using gradients of ethyl acetate/hexane .

Q. How is the purity of this compound assessed in academic research?

Purity is typically verified using:

  • HPLC : Reverse-phase C18 columns with UV detection at 210–254 nm, using acetonitrile/water mobile phases.
  • NMR : 1^1H and 13^13C NMR spectra should confirm the absence of residual solvents (e.g., DMSO, THF) and byproducts. Key signals include the tert-butyl group (δ ~1.4 ppm in 1^1H NMR) and the oxetane ring protons (δ ~4.5–5.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion ([M+H]+^+ or [M+Na]+^+) with <2 ppm error .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX tools confirm the stereochemistry of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical assignment. Using SHELX programs (e.g., SHELXL for refinement):

  • Data Collection : High-resolution (<1.0 Å) datasets are collected at low temperature (100 K) to minimize thermal motion.
  • Structure Solution : The oxetane ring’s puckering parameters and hydrogen-bonding interactions (e.g., between the carbamate N–H and oxetane O) are analyzed. SHELXL refines anisotropic displacement parameters and validates geometry via R-factors (<5%) .
  • ORTEP Visualization : Tools like ORTEP-3 generate 3D ellipsoid models to illustrate bond angles and torsional strain in the oxetane moiety .

Q. What strategies resolve contradictions in reported reaction yields for its synthesis?

Discrepancies in yields (e.g., 50% vs. 80%) may arise from:

  • Catalyst Optimization : Substituting EDCI with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) improves coupling efficiency in polar aprotic solvents .
  • Oxetane Activation : Pre-activation of oxetan-3-ylmethanol with tosyl chloride enhances electrophilicity, reducing reaction time from 24h to 6h .
  • Byproduct Analysis : LC-MS or 19^19F NMR (if fluorinated analogs are present) identifies side products like oxetane ring-opening derivatives, guiding solvent or temperature adjustments .

Q. How do computational methods complement experimental data in analyzing hydrogen-bonding interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model hydrogen-bond networks between the carbamate group and hydroxyl/oxetane moieties. These predict:

  • Binding Energies : Compare calculated vs. experimental H-bond strengths (e.g., −8 to −12 kcal/mol).
  • Conformational Stability : Gibbs free energy differences (<1 kcal/mol) between axial and equatorial hydroxyl orientations explain crystallographic disorder .

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